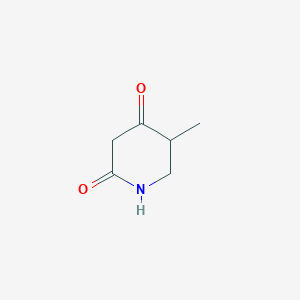

5-甲基-2,4-哌啶二酮

描述

5-METHYL-2,4-PIPERIDINEDIONE is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-METHYL-2,4-PIPERIDINEDIONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-METHYL-2,4-PIPERIDINEDIONE including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

在药物设计和制药行业中的作用

哌啶类化合物,包括 5-甲基-2,4-哌啶二酮,是药物设计中最重要的人工合成片段,在制药行业中发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱 .

生物活性分子的合成

5-甲基-2,4-哌啶二酮是一种从重氮甲烷合成的杂环化合物 . 它可以通过化学反应转化成许多生物活性分子 .

醚类、醇类、内酰胺类和卤化物的合成

5-甲基-2,4-哌啶二酮已被用于合成醚类、醇类、内酰胺类和卤化物 . 这些化合物在化学和生物学的各个领域都有广泛的应用。

在多组分反应中的作用

哌啶类化合物,包括 5-甲基-2,4-哌啶二酮,参与多组分反应 . 这些反应是三种或更多种反应物结合形成产物的化学反应类型 .

在环化和环加成反应中的作用

哌啶类化合物,包括 5-甲基-2,4-哌啶二酮,参与环化和环加成反应 . 这些反应对于合成环状化合物至关重要,环状化合物在药物化学中有着广泛的应用 .

在胺化反应中的作用

作用机制

Target of Action

More research is needed to identify the specific targets and their roles .

Mode of Action

It is known that it is a heterocyclic compound synthesized from diazomethane and has been used in the synthesis of ethers, alcohols, lactams, and halides

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

It is known to be a precursor in the synthesis of various compounds, suggesting it may have diverse effects depending on the specific context .

Action Environment

More research is needed to understand how factors such as pH, temperature, and presence of other molecules might affect its action .

生化分析

Biochemical Properties

The compound is known to interact with various enzymes, proteins, and other biomolecules in the process of its transformation into biologically active molecules

Cellular Effects

It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that the compound interacts with various enzymes or cofactors

Transport and Distribution

It is known that the compound interacts with various transporters or binding proteins

Subcellular Localization

It is known that the compound may be directed to specific compartments or organelles

属性

IUPAC Name |

5-methylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-3-7-6(9)2-5(4)8/h4H,2-3H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUKNEQMBPDXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601115 | |

| Record name | 5-Methylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118263-96-0 | |

| Record name | 5-Methylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is spontaneous resolution, and how does it apply to methyprylon?

A: Spontaneous resolution is a rare occurrence where a racemic mixture (containing equal amounts of both enantiomers) of a compound spontaneously separates into its pure enantiomers during crystallization. [, ]

Q2: How was X-ray diffraction used to understand the spontaneous resolution of methyprylon?

A2: X-ray diffraction studies on the mixed crystals of methyprylon revealed several key insights:

- Space group: The crystals belong to the orthorhombic space group P212121. [, ]

- Disorder: The diffraction patterns did not show signs of major disorder within the crystal lattice, suggesting both enantiomers are incorporated in an ordered fashion. []

- Unit cell parameters: The unit cell parameters, specifically 'a' and 'b,' exhibit a linear correlation with the measured optical rotation of the crystal batch. [] This suggests a direct relationship between the crystal structure and the enantiomeric composition.

- Molecular structure: Analysis of different fractions revealed that the molecular shape of methyprylon allows for near-perfect superposition of most atoms in both enantiomers. [] This structural feature likely contributes to the ease of co-crystallization and the observed spontaneous resolution.

Q3: What is the significance of the occupation factors determined for the asymmetric carbon sites in methyprylon?

A: The occupation factors for the asymmetric carbon atom in methyprylon, as determined from the X-ray diffraction data, directly correlate with the optical activity of the specific crystal fraction. [] This means that a higher occupancy of one enantiomer in the crystal lattice directly translates to a stronger optical rotation signal for that particular fraction. This finding strongly supports the idea that the spontaneous resolution of methyprylon is driven by the preferential incorporation of one enantiomer over the other during crystal growth.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)

![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)

![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)

![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)